![molecular formula C16H21N5O3 B5801979 2,4-dimethoxy-6-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3,5-triazine](/img/structure/B5801979.png)
2,4-dimethoxy-6-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3,5-triazine
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Overview
Description
2,4-dimethoxy-6-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3,5-triazine, also known as TRODAT-1, is a radioligand that is used in scientific research to study the dopamine transporter (DAT) in the brain. This compound is a member of the triazine family of compounds and is synthesized using a multi-step process. TRODAT-1 has been used in numerous studies to investigate the mechanisms of action of drugs that affect dopamine levels in the brain.
Scientific Research Applications
2,4-dimethoxy-6-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3,5-triazine has been used extensively in scientific research to study the dopamine transporter in the brain. This compound is a radioligand, which means that it can be labeled with a radioactive isotope and used to detect the presence of DAT in the brain. 2,4-dimethoxy-6-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3,5-triazine has been used in studies to investigate the effects of drugs that affect dopamine levels in the brain, such as cocaine and amphetamines. It has also been used to study the effects of Parkinson's disease on the DAT system.
Mechanism of Action
2,4-dimethoxy-6-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3,5-triazine binds to the DAT in the brain, which is responsible for the reuptake of dopamine from the synapse. By binding to the DAT, 2,4-dimethoxy-6-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3,5-triazine can be used to measure the density of DAT in the brain. This information can be used to study the effects of drugs that affect dopamine levels in the brain, as well as the effects of diseases such as Parkinson's disease on the DAT system.
Biochemical and Physiological Effects
2,4-dimethoxy-6-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3,5-triazine has been shown to have a high affinity for the DAT in the brain. This means that it binds tightly to the DAT, allowing for accurate measurements of DAT density in the brain. 2,4-dimethoxy-6-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3,5-triazine has also been shown to have a low affinity for other neurotransmitter transporters, such as the serotonin and norepinephrine transporters. This specificity makes 2,4-dimethoxy-6-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3,5-triazine a useful tool in scientific research.
Advantages and Limitations for Lab Experiments
The advantages of using 2,4-dimethoxy-6-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3,5-triazine in lab experiments include its high affinity for the DAT in the brain, its specificity for the DAT, and its ability to be labeled with a radioactive isotope for detection. However, there are also limitations to the use of 2,4-dimethoxy-6-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3,5-triazine in lab experiments. For example, the synthesis of 2,4-dimethoxy-6-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3,5-triazine is a complex process that requires specialized equipment and expertise. Additionally, the use of radioactive isotopes can be hazardous and requires strict safety protocols.
Future Directions
There are numerous future directions for research on 2,4-dimethoxy-6-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3,5-triazine. One area of research is the development of new radioligands that can be used to study the DAT in the brain. Another area of research is the investigation of the effects of drugs that affect dopamine levels in the brain on the DAT system. Additionally, research on the use of 2,4-dimethoxy-6-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3,5-triazine in the diagnosis and treatment of Parkinson's disease is ongoing. Overall, 2,4-dimethoxy-6-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3,5-triazine is a valuable tool in scientific research and has numerous applications in the study of the brain and its functions.
Synthesis Methods
The synthesis of 2,4-dimethoxy-6-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3,5-triazine involves a multi-step process that begins with the reaction of 2,4-dimethoxy-6-iodo-1,3,5-triazine with 4-(4-methoxyphenyl)piperazine. This reaction is followed by the reduction of the resulting intermediate with sodium borohydride, and the final product is purified using column chromatography. The synthesis of 2,4-dimethoxy-6-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3,5-triazine is a complex process that requires specialized equipment and expertise.
properties
IUPAC Name |
2,4-dimethoxy-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3/c1-22-13-6-4-12(5-7-13)20-8-10-21(11-9-20)14-17-15(23-2)19-16(18-14)24-3/h4-7H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRMDMKBBYFULT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=NC(=N3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethoxy-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazine |
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